N-Butyl-1H-indol-2-amine is a chemical compound with the molecular formula and a molecular weight of 188.27 g/mol. It is classified as an indole derivative, featuring a butyl group attached to the nitrogen atom of the indole structure. The compound's IUPAC name is N-butyl-1H-indol-2-amine, and its CAS number is 31722-55-1. The compound exhibits unique structural properties due to the presence of the butyl group, which enhances its lipophilicity, potentially influencing its biological activities and applications in various fields such as medicinal chemistry and materials science .
The specific products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield N-butyl-1H-indol-2-one, while substitution reactions can introduce various functional groups onto the indole ring.
Research indicates that N-butyl-1H-indol-2-amine exhibits potential biological activities, including:
The mechanism of action involves interactions with molecular targets where the indole ring engages in π-π interactions with aromatic amino acids in proteins, influencing biological pathways. The butyl group may enhance cellular uptake due to increased lipophilicity.
The synthesis of N-butyl-1H-indol-2-amine typically involves several methods:
N-butyl-1H-indol-2-amine has diverse applications across multiple fields:
In terms of interaction studies, N-butyl-1H-indol-2-amine has been evaluated for its binding affinity to various molecular targets. Its interactions are primarily influenced by the structural features that allow it to engage effectively with proteins and other biomolecules. The lipophilicity conferred by the butyl group aids in enhancing these interactions, potentially leading to improved bioavailability in therapeutic contexts .
Several compounds share structural similarities with N-butyl-1H-indol-2-amine, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1H-Indole-2-amino | Lacks butyl group | Less lipophilic than N-butyl derivative |
| N-Methyl-1H-indole-2-amino | Contains methyl group instead of butyl | Different chemical reactivity due to smaller substituent |
| 1H-Indole-3-amino | Substituted at 3-position | Altered reactivity and biological activity |
N-butyl-1H-indol-2-amino stands out due to its butyl group, which enhances lipophilicity and may influence its biological activity more significantly than other indole derivatives lacking this feature. This structural distinction potentially contributes to its specific applications in research and industry .